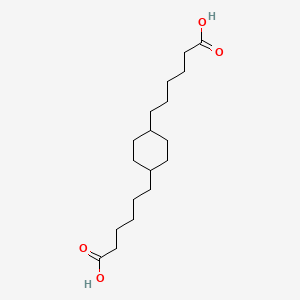
6,6'-(Cyclohexane-1,4-diyl)dihexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid is an organic compound characterized by a cyclohexane ring substituted at the 1 and 4 positions with hexanoic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with hexanoic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or phosphoric acid can be employed to accelerate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid and hexanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hexanoic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Cyclohexane-1,4-dicarboxylic acid and hexanoic acid derivatives.
Reduction: Cyclohexane-1,4-diyl dihexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials, including resins and coatings.
作用机制
The mechanism of action of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexane ring provides structural stability, while the hexanoic acid groups facilitate interactions with biological molecules.
相似化合物的比较
Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: Similar structure but lacks the hexanoic acid groups.
Hexanoic acid: Contains the hexanoic acid moiety but lacks the cyclohexane ring.
Cyclohexane-1,4-diyl dihexanol: Reduced form of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid.
Uniqueness
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid is unique due to the combination of the cyclohexane ring and hexanoic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
生物活性
6,6'-(Cyclohexane-1,4-diyl)dihexanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, including antibacterial properties, cytotoxicity, and other pharmacological activities. The information is drawn from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound is characterized by its symmetrical structure, featuring two hexanoic acid chains linked by a cyclohexane moiety. This unique arrangement may influence its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antibacterial Activity
-
Cytotoxicity and Antiproliferative Effects
- Research has shown that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation. Specific studies have reported that cyclohexane derivatives can interfere with cellular signaling pathways critical for tumor growth .
- Neuroprotective Effects
Antibacterial Efficacy
A study focusing on the antibacterial properties of cyclohexane derivatives revealed that certain modifications enhanced their activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antibacterial potency, emphasizing the importance of the cyclohexyl group in enhancing bioactivity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 6-Cyclohexylhexanoic acid | Escherichia coli | 16 µg/mL |
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 20 µM across different cell types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 8 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.
- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial dysfunction or activation of caspase pathways has been suggested as a primary mode of action in cancer cells.
- Neuroprotective Mechanism : Potential antioxidant properties may reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration.
属性
CAS 编号 |
666857-64-3 |
|---|---|
分子式 |
C18H32O4 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
6-[4-(5-carboxypentyl)cyclohexyl]hexanoic acid |
InChI |
InChI=1S/C18H32O4/c19-17(20)9-5-1-3-7-15-11-13-16(14-12-15)8-4-2-6-10-18(21)22/h15-16H,1-14H2,(H,19,20)(H,21,22) |
InChI 键 |
WSHFRYBDBWNORZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CCCCCC(=O)O)CCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















